N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide
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Overview
Description
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C18H14FN5O2S and its molecular weight is 383.4. The purity is usually 95%.
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Scientific Research Applications
Fluorescence Sensing and Imaging
Naphthalene-based sulfonamides, such as N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide, are explored for their potential in fluorescence sensing and intracellular imaging. These compounds can act as fluorescent probes due to their strong fluorescence when bound to specific proteins or ions in biological systems. For instance, they have been used to study the binding interactions with bovine serum albumin, providing insights into the hydrophobic nature of such interactions and the primary binding sites of aromatic rings in the compounds (H. Jun, R. T. Mayer, C. Himel, & L. Luzzi, 1971).
Polymer Science
In polymer science, naphthalene-based sulfonamides are utilized in the synthesis of novel polymers with specific properties. These compounds can be incorporated into polymers to enhance their thermal stability, solubility, and glass transition temperatures, making them suitable for various applications, including gas separation membranes and polymer electrolyte membranes for fuel cells. For example, sulfonated naphthalene-based poly(arylene ether ketone)s with pendant sulfoalkyl groups have shown promise in direct methanol fuel cell applications due to their high ionic exchange capacity and low methanol permeability (Baolong Wang, Zhenzhen Cai, N. Zhang, Bin Zhang, Duo Qi, Chengji Zhao, & H. Na, 2015).
Molecular Imaging
Compounds like this compound are explored in the development of molecular imaging agents. Specifically, their derivatives are investigated for positron emission tomography (PET) imaging to target specific cellular receptors or processes, enabling the non-invasive study of biological functions and diseases at the molecular level. Such studies include the synthesis of carbon-11 labeled naphthalene-sulfonamides for PET imaging (Min Wang, Benjamin Cooley, Mingzhang Gao, K. Miller, G. Sledge, G. Hutchins, & Q. Zheng, 2008).
Mechanism of Action
Target of Action
The primary targets of the compound N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide are monoamine oxidase (MAO) and cholinesterase (ChE) enzymes . These enzymes play crucial roles in the nervous system, with MAO involved in the breakdown of monoamine neurotransmitters and ChE in the termination of impulse transmissions at cholinergic synapses .
Mode of Action
This compound exhibits potent, reversible, and competitive inhibitory action over human monoamine oxidase . It binds to the active site of these enzymes, preventing them from catalyzing their respective reactions . This results in an increase in the levels of monoamine neurotransmitters and acetylcholine in the nervous system .
Biochemical Pathways
The compound this compound affects the biochemical pathways involving monoamine neurotransmitters and acetylcholine . By inhibiting the breakdown of these neurotransmitters, it can potentially alter the signaling pathways in the nervous system . The downstream effects of this alteration can vary, but they may include changes in mood, cognition, and motor control .
Pharmacokinetics
The drug-likeness predicted by swissadme and osiris property explorer showed that the most potent compounds obey lipinski’s rule of five , suggesting that they may have acceptable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter levels . By inhibiting MAO and ChE, it increases the levels of monoamine neurotransmitters and acetylcholine in the nervous system . This can lead to various physiological effects, depending on the specific neurotransmitters involved and the regions of the nervous system affected .
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O2S/c19-15-6-8-16(9-7-15)24-18(21-22-23-24)12-20-27(25,26)17-10-5-13-3-1-2-4-14(13)11-17/h1-11,20H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZMNIWANFTCEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=NN=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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